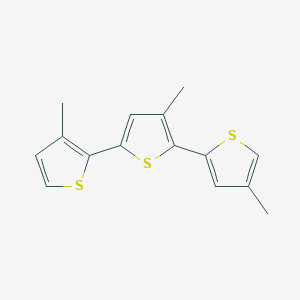
3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Reaction Conditions: The reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, “3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, thiophene derivatives are explored for their potential as therapeutic agents. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of “3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. In materials science, its electronic properties are harnessed for applications in organic electronics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound of the thiophene family.
2,5-Dimethylthiophene: A simple derivative with two methyl groups.
3,4-Ethylenedioxythiophene (EDOT): A widely used thiophene derivative in conductive polymers.
Uniqueness
“3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” is unique due to its specific substitution pattern, which may impart distinct electronic and chemical properties compared to other thiophene derivatives.
Propriétés
| 116159-97-8 | |
Formule moléculaire |
C15H14S3 |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C15H14S3/c1-9-6-12(17-8-9)15-11(3)7-13(18-15)14-10(2)4-5-16-14/h4-8H,1-3H3 |
Clé InChI |
SOKNMKYBMHYZJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2=CC(=C(S2)C3=CC(=CS3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


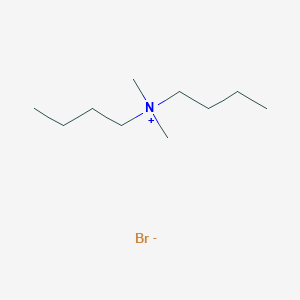
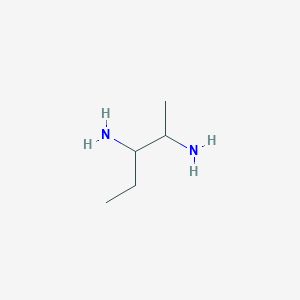
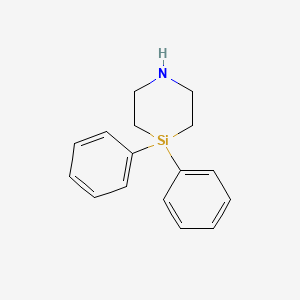
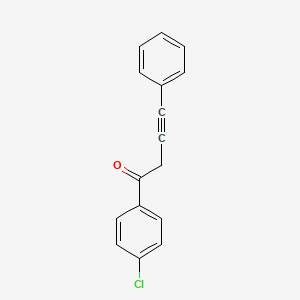


![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)


